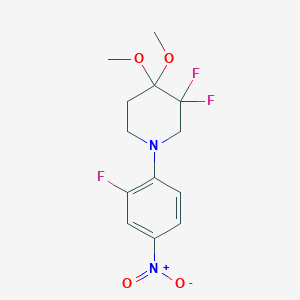
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorine atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the nitrophenyl group: This step involves nitration reactions, often using nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine involves its interaction with specific molecular targets. The fluorine atoms and nitrophenyl group play crucial roles in these interactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine: Shares a similar structure but with an azetidine ring instead of a piperidine ring.
4,4-Dimethoxy-3,3-difluoropiperidine: Lacks the nitrophenyl group but has a similar piperidine core.
Uniqueness
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine is unique due to the combination of its fluorinated positions and the presence of both a nitrophenyl group and dimethoxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
648920-82-5 |
|---|---|
Fórmula molecular |
C13H15F3N2O4 |
Peso molecular |
320.26 g/mol |
Nombre IUPAC |
3,3-difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine |
InChI |
InChI=1S/C13H15F3N2O4/c1-21-13(22-2)5-6-17(8-12(13,15)16)11-4-3-9(18(19)20)7-10(11)14/h3-4,7H,5-6,8H2,1-2H3 |
Clave InChI |
QWLGMHHTRHAXLQ-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


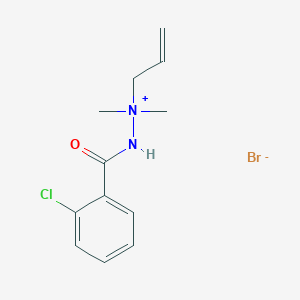
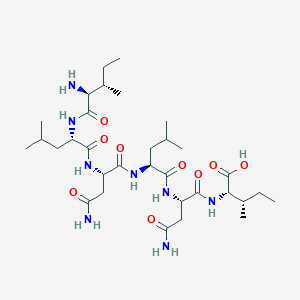
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
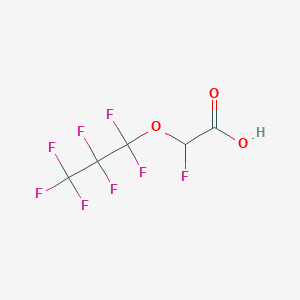
![1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol](/img/structure/B12610685.png)

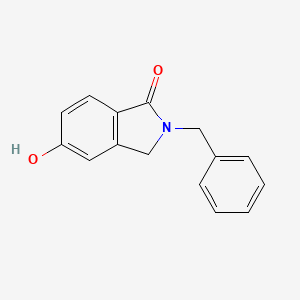
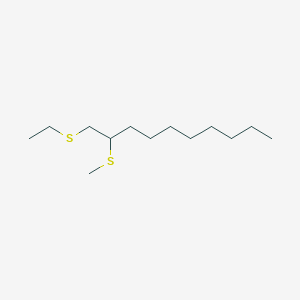
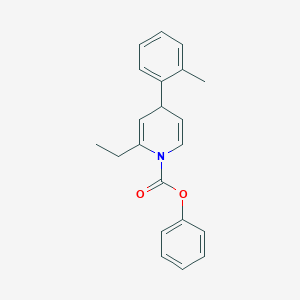
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12610731.png)
![Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12610734.png)
![Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B12610746.png)
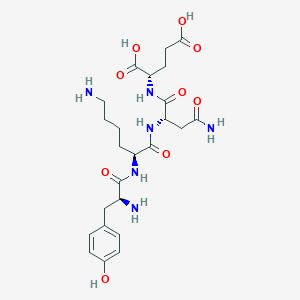
![N-Methyl-2-(2-phenylethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12610750.png)
